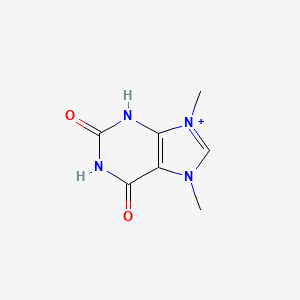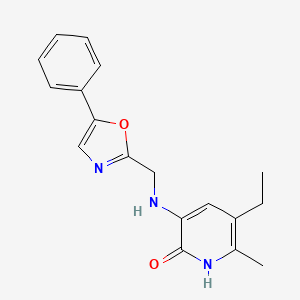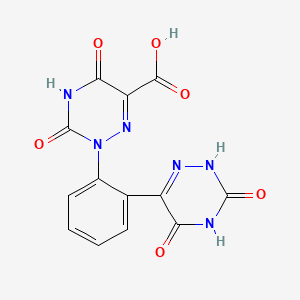
Tiagabine diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiagabine diol is a derivative of tiagabine, an anticonvulsant medication primarily used in the treatment of epilepsy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine diol typically involves the modification of tiagabine through the introduction of hydroxyl groups. One common method includes the oxidation of tiagabine using specific oxidizing agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tiagabine diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tiagabine ketone, while reduction may regenerate tiagabine.
Aplicaciones Científicas De Investigación
Tiagabine diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential effects on gamma-aminobutyric acid (GABA) uptake and its role in neurotransmission.
Medicine: Investigated for its potential use as an anticonvulsant and its effects on anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mecanismo De Acción
Tiagabine diol exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The molecular targets include GABA transporters, particularly the GABA transporter subtype 1 (GAT1).
Comparación Con Compuestos Similares
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
Tiagabine diol is unique due to the presence of two hydroxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties compared to tiagabine. This structural modification can influence its solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects and applications.
Propiedades
Número CAS |
2125725-84-8 |
|---|---|
Fórmula molecular |
C20H27NO4S2 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1 |
Clave InChI |
LRLPWDNQYQPWNA-AAFJCEBUSA-N |
SMILES isomérico |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O |
SMILES canónico |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


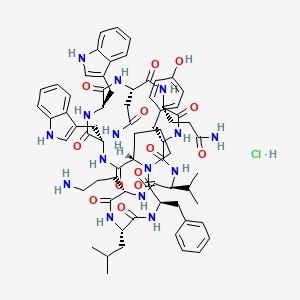
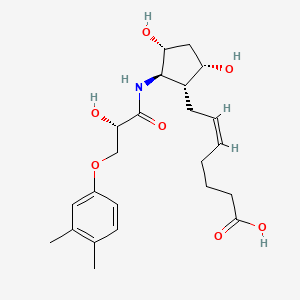
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
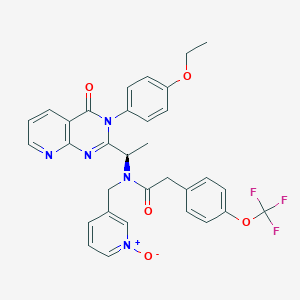
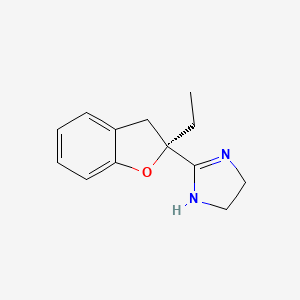

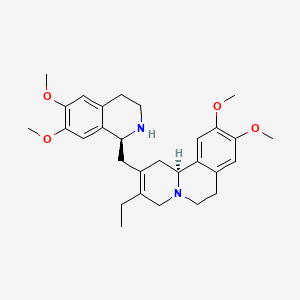
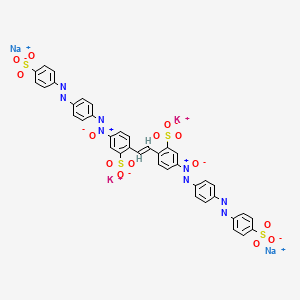
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
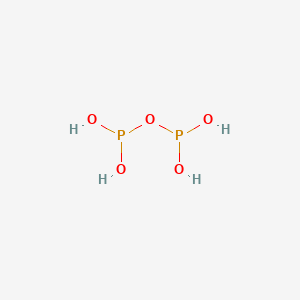
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
